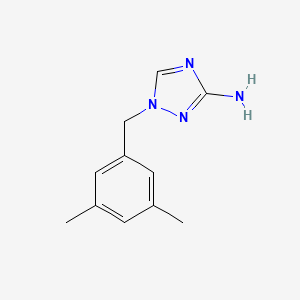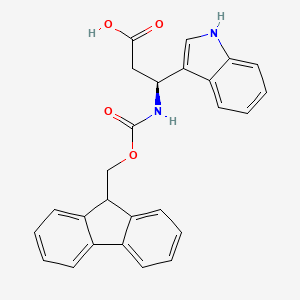
1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,5-dimethylbenzyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 3,5-dimethylbenzyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated products, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to exhibit inhibitory activity against various enzymes, making them valuable tools in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. Research is ongoing to explore the efficacy and safety of this compound in medical applications.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-Benzyl-1h-1,2,4-triazole: Lacks the 3,5-dimethyl groups, which may affect its binding affinity and specificity for certain targets.
1-(3,5-Dimethylphenyl)-1h-1,2,4-triazole: Similar structure but with a phenyl group instead of a benzyl group, which can influence its chemical reactivity and biological activity.
1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-5-amine: Positional isomer with the amine group at the 5-position, which may alter its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8-3-9(2)5-10(4-8)6-15-7-13-11(12)14-15/h3-5,7H,6H2,1-2H3,(H2,12,14) |
InChI Key |
DOWBBGAUSOYDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=NC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)






![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)
![O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B13530866.png)
![5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)

